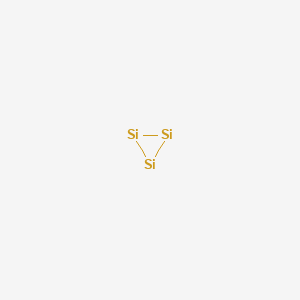

Cyclotrisilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le silicium (Si) est le deuxième élément le plus abondant dans la croûte terrestre, représentant environ 26,9 % de sa masse. Il existe principalement sous forme de dioxyde de silicium (SiO₂) dans la nature. Le silicium élémentaire métallurgique est obtenu par des procédés de réduction à partir de la silice (SiO₂). Différentes qualités de silicium trouvent des applications dans divers secteurs d'activité :

Silicium de faible qualité : Utilisé dans les industries de l'aluminium, de l'acier et de la chimie (pureté comprise entre 15 et 90 %).

Silicium métallurgique (MG) : Pureté de 99 % (2N), employé dans les mêmes industries.

Silicium de qualité solaire : Pureté de 99,9999 % (6N), utilisé dans les photovoltaïques.

Silicium de qualité électronique : Pureté de 99,9999999 % (9N), essentiel pour la microélectronique et les circuits intégrés.

Le silicium semi-conducteur, largement utilisé dans les composants électroniques tels que les diodes, les transistors et les circuits intégrés, reste irremplaçable malgré l'émergence de nouveaux matériaux comme le graphène et le pérovskite .

Méthodes De Préparation

Voies de synthèse :

Synthèse directe : Comporte la réaction du silicium avec divers composés. Par exemple, le procédé Müller-Rochow produit des composés organosiliciés et des dérivés chlorés du silicium.

Alkoxysilanes et chlorosilanes : Intermédiaires clés dans la synthèse du silicium.

Réduction de la silice : Production de silicium métallurgique par réduction de la silice avec du carbone ou d'autres agents réducteurs.

Dépôt chimique en phase vapeur (CVD) : Utilisé pour les plaquettes de silicium de haute pureté dans la fabrication de semi-conducteurs.

Analyse Des Réactions Chimiques

Le silicium subit diverses réactions :

Oxydation : Forme du dioxyde de silicium (SiO₂).

Réduction : Donne du silicium métallurgique.

Substitution : Les composés organosiliciés réagissent avec divers nucléophiles. Les réactifs courants comprennent les réactifs de Grignard, les hydrures (par exemple LiAlH₄) et les halogènes (par exemple Cl₂). Les principaux produits comprennent les silanes (SiH₄), les siloxanes (Si-O-Si) et les silazanes (Si-N-Si).

4. Applications dans la recherche scientifique

L'impact du silicium s'étend à divers domaines :

Semi-conducteurs : Base des dispositifs électroniques.

Science des matériaux : Matériaux à base de silicium (par exemple, siloxènes) aux propriétés uniques.

Énergie : Cellules photovoltaïques.

Catalyse : Catalyseurs supportés sur silice.

5. Mécanisme d'action

Les effets du silicium sont divers :

Photovoltaïque : Absorbe les photons, génère des paires électron-trou.

Systèmes biologiques : Rôles potentiels dans la santé des os et les tissus conjonctifs.

Industrie : Améliore les propriétés des matériaux.

Applications De Recherche Scientifique

Silicon’s impact extends across fields:

Semiconductors: Basis for electronic devices.

Materials Science: Silicon-based materials (e.g., siloxenes) with unique properties.

Energy: Photovoltaic cells.

Catalysis: Silica-supported catalysts.

Mécanisme D'action

Silicon’s effects are diverse:

Photovoltaics: Absorbs photons, generates electron-hole pairs.

Biological Systems: Potential roles in bone health and connective tissues.

Industry: Enhances material properties.

Comparaison Avec Des Composés Similaires

Bien que le silicium n'ait pas de substituts directs dans l'électronique et le photovoltaïque, d'autres matériaux (par exemple, le germanium, l'arséniure de gallium) sont en concurrence dans des applications spécifiques.

Propriétés

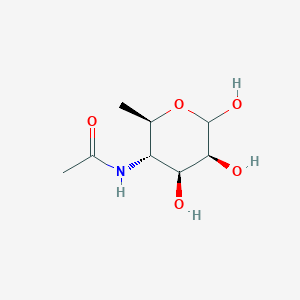

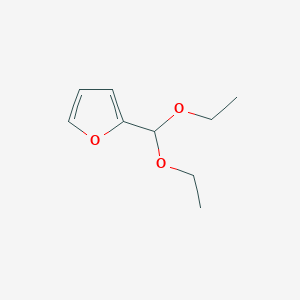

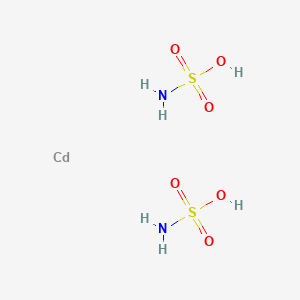

Numéro CAS |

12597-37-4 |

|---|---|

Formule moléculaire |

H6Si3 |

Poids moléculaire |

90.30 g/mol |

Nom IUPAC |

trisilirane |

InChI |

InChI=1S/H6Si3/c1-2-3-1/h1-3H2 |

Clé InChI |

SZMYSIGYADXAEQ-UHFFFAOYSA-N |

Impuretés |

Impurities: Boron, aluminum; garium; indium; germanium; tin; phosphorus; arsenic; antimony; copper; oxygen; sulfur; iron; tellurium |

SMILES |

[Si]1[Si][Si]1 |

SMILES canonique |

[SiH2]1[SiH2][SiH2]1 |

Point d'ébullition |

4271 °F at 760 mmHg (NIOSH, 2024) 2355 °C 4271 °F |

Color/Form |

Black to gray, lustrous, needle-like crystals or octahedral platelets (cubic system); amorphous form is dark brown powder |

Densité |

2.33 at 77 °F (NIOSH, 2024) - Denser than water; will sink 2.33 g/cu cm at 25 °C/4 °C Electron mobility at 300 K: 1500 sq cm/volt/sec; hole mobility at 300 K: 500 sq cm/volt/sec; intrinsic charge density at 300 K: 1.5x10+10; electron diffusion constant at 300 K: 38; hole diffusion constant at 300 K: 13; attacked by hydrofluoric or a mixture of hydrofluoric and nitric acids; burns in fluorine, chlorine Critical volume: 232.6 cu cm/mol; atomic density: 5X10+22 atoms/cu cm; Knoop hardness: 950-1150; volume expansion on freezing: 9.5% Density at melting pt = 2.30 g/cu cm (solid), 2.51 g/cu cm (liquid); Heat of evaporation = 385 kJ/mol; Surface tension at melting pt = 885 mJ/sq m 2.33 g/cm³ 2.33 at 77 °F (77 °F): 2.33 |

melting_point |

2570 °F (NIOSH, 2024) 1410 °C Enthalpy of fusion at melting point: 50.21 kJ/mol 2570 °F |

| 160927-90-2 | |

Description physique |

Silicon powder, amorphous appears as a dark brown powder. Insoluble in water and denser than water. Burns readily when exposed to heat or flames, and may be difficult to extinguish. Water may not be effective in extinguishing flames. Used to make computer microchips. Other Solid; Dry Powder, Other Solid; Pellets or Large Crystals; Dry Powder Black to gray, lustrous, needle-like crystals. [Note: The amorphous form is a dark-brown powder.]; [NIOSH] STEEL-GREY CRYSTALS OR BLACK-TO-BROWN AMORPHOUS POWDER. Black to gray, lustrous, needle-like crystals. Black to gray, lustrous, needle-like crystals. [Note: The amorphous form is a dark-brown powder.] |

Solubilité |

Insoluble (NIOSH, 2024) Soluble in a mixture of nitric and hydrofluoric acids and in alkalis; insoluble in nitric and hydrochloric acid Soluble in molten alkali oxides; practically insoluble in water Silicon and germanium are isomorphous and thus mutually soluble in all proportions; molten silicon is immiscible in both molten tin and molten lead. Solubility in water: none Insoluble |

Synonymes |

trisilirane |

Pression de vapeur |

0 mmHg (approx) (NIOSH, 2024) 1 Pa at 1635 °C; 10 Pa at 1829 °C; 100 Pa at 2066 °C; 1 kPa at 2363 °C; 10 kPa at 2748 °C; 100 kPa at 3264 °C 0 mmHg (approx) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,8R,9S,10R,13R,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,12,16,17-decahydrocyclopenta[a]phenanthrene-11,15-dione](/img/structure/B84407.png)

![Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate](/img/structure/B84408.png)